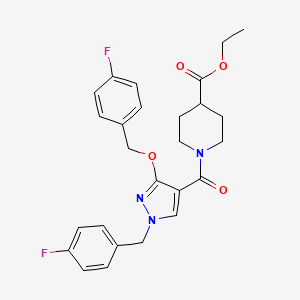
ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate" is a complex organic molecule that appears to be related to a family of compounds synthesized for various biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole and piperidine moieties have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized using ultrasound irradiation to achieve high regioselectivity and yields . Another related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as X-ray crystallography . The crystal structures of these compounds can reveal important features such as hydrogen bonding and π-π stacking interactions, which can influence their biological activity and solubility .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can vary depending on the substituents attached to the core structure. For instance, ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates were synthesized by reacting a precursor with N-nucleophiles . The specific reactivity of the compound would need to be studied to determine its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate showed that it belongs to the monoclinic space group and has a specific volume and density . These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications.
Relevant Case Studies
While the specific compound has not been directly studied in the provided papers, related compounds have shown a range of biological activities. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with one compound showing promising activity . Similarly, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized and evaluated for its antifungal and antimicrobial susceptibilities . These case studies suggest that the compound may also possess interesting biological properties that could be explored in future research.
科学的研究の応用
Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, synthesized from aryl thioamides, were evaluated for their in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase, Mycobacterium tuberculosis (MTB) DNA gyrase, antituberculosis activity, and cytotoxicity. Among these, a compound featuring a 4-fluorobenzyl group demonstrated promising activity, highlighting the potential of similar structures in developing antituberculosis agents (Jeankumar et al., 2013).
Novel Synthesis of Pyrazolo[3,4-b]pyridine Products
Efficient synthesis methods for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process was useful in preparing new N-fused heterocycle products, suggesting the versatility of similar structures in synthesizing heterocyclic compounds with potential pharmaceutical applications (Ghaedi et al., 2015).
Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate demonstrated selective cyclocondensation with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This indicates the importance of ethyl pyrazole carboxylate derivatives in synthesizing complex pyrazolo[3,4-b]pyridin-3-ones, which may have diverse biological activities (Lebedˈ et al., 2012).
Antimicrobial Activities of Fluorobenzylidene Derivatives
Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate synthesized through Knoevenagel condensation demonstrated significant antimicrobial activities. The structure-activity relationship studies of such compounds provide insights into designing new antimicrobial agents with enhanced efficacy (Kumar et al., 2016).
Xanthine Oxidase Inhibitory Activity of Pyrazol-5-yl-1,3,4-Oxadiazoles
Synthetic routes for 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives from ethyl 3-phenyl-1H-pyrazole-5-carboxylate were developed, demonstrating potential as xanthine oxidase inhibitors. This suggests the utility of similar compounds in therapeutic applications targeting diseases related to oxidative stress (Qi et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 1-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O4/c1-2-34-26(33)20-11-13-30(14-12-20)25(32)23-16-31(15-18-3-7-21(27)8-4-18)29-24(23)35-17-19-5-9-22(28)10-6-19/h3-10,16,20H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLLBCQGJZZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2551796.png)
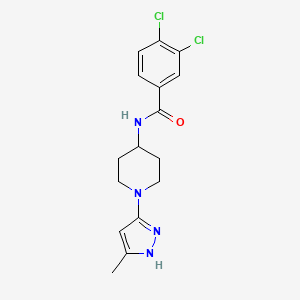
![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)

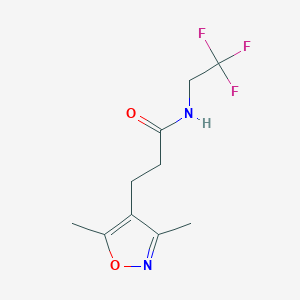
![6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2551805.png)
![benzyl N-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B2551806.png)
![7,9-Dimethyl-3-phenyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2551807.png)
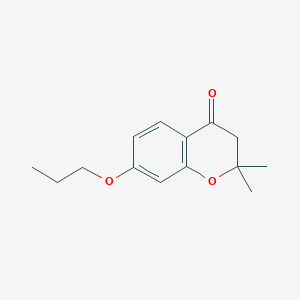
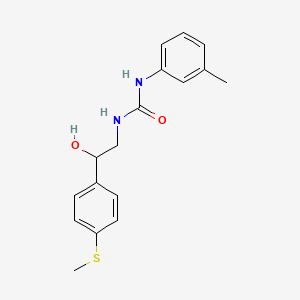
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(m-tolyl)methanone](/img/structure/B2551814.png)
![4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide](/img/structure/B2551816.png)